molecular formula C18H20N4O2S2 B5020581 N,N'-di-1,3-thiazol-2-yl-1,3-adamantanedicarboxamide

N,N'-di-1,3-thiazol-2-yl-1,3-adamantanedicarboxamide

Cat. No. B5020581
M. Wt: 388.5 g/mol
InChI Key: VWQLMPMUQRKLKE-UHFFFAOYSA-N
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Description

Thiazole is a heterocyclic compound that contains both sulfur and nitrogen in a five-membered ring . It’s found in many biologically active compounds and has diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties . Adamantane is a colorless, crystalline chemical compound with a camphor-like odor. It has a unique cage-like structure and is one of the most stable organic compounds.


Synthesis Analysis

The synthesis of thiazole derivatives can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . The synthesis of adamantane derivatives typically involves reactions under high pressure and temperature.


Molecular Structure Analysis

Thiazoles are planar and characterized by significant pi-electron delocalization, which gives them some degree of aromaticity . Adamantane has a rigid, cage-like structure made up of three cyclohexane rings arranged in the “armchair” conformation.


Chemical Reactions Analysis

Thiazoles can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions . Adamantane is known for its high stability and resistance to reactions, but can be functionalized through methods such as halogenation, oxidation, and radical substitutions.


Physical And Chemical Properties Analysis

Thiazole is a pale yellow liquid with a pyridine-like odor . Adamantane is a colorless, crystalline solid. The specific physical and chemical properties of “N,N’-di-1,3-thiazol-2-yl-1,3-adamantanedicarboxamide” would depend on the characteristics imparted by the functional groups attached to the thiazole and adamantane moieties.

Scientific Research Applications

Antiviral Activity

N,N'-di-1,3-thiazol-2-yl-1,3-adamantanedicarboxamide derivatives have shown significant potential in antiviral applications. For instance, microwave-assisted synthesis of adamantyl-substituted carboxamide derivatives displayed potent inhibitory effects against influenza A and B viruses, acting as fusion inhibitors to prevent the conformational change of the influenza virus hemaglutinin at low pH (Göktaş et al., 2012).

Antimicrobial and Antifungal Properties

Compounds containing the this compound moiety have demonstrated antimicrobial and antifungal effects. Studies have highlighted the synthesis of various thiazole derivatives that exhibit selective cytotoxic effects and NO-induction ability, which could be promising in the development of antimicrobial agents (Zablotskaya et al., 2013).

Structural and Interaction Analysis

The structural and interaction analysis of these derivatives, such as through the quantum theory of atoms-in-molecules (QTAIM) approach, has been significant in understanding their molecular behavior. This includes the study of non-covalent interactions in adamantane-1,3,4-thiadiazole hybrid derivatives (El-Emam et al., 2020).

Antitumor Activity

Several studies have also demonstrated the antitumor potential of these compounds. For example, a series of 6-(H/Me)-N-(5-R-benzyl-1,3-thiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-3-carboxamides exhibited significant in vitro growth inhibition of human tumor cells, indicating the potential for cancer treatment applications (Ostapiuk et al., 2017).

Antioxidant Activity

The antioxidant activity of thiazolidinone derivatives, including those related to the this compound structure, has been explored. These compounds have been tested using various in vitro assays, showing significant antioxidant potential (Djukic et al., 2018).

Mechanism of Action

The mechanism of action of thiazole and adamantane derivatives can vary widely depending on their specific structures and functional groups. Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and anticancer drugs .

properties

IUPAC Name

1-N,3-N-bis(1,3-thiazol-2-yl)adamantane-1,3-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2S2/c23-13(21-15-19-1-3-25-15)17-6-11-5-12(7-17)9-18(8-11,10-17)14(24)22-16-20-2-4-26-16/h1-4,11-12H,5-10H2,(H,19,21,23)(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWQLMPMUQRKLKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)C(=O)NC4=NC=CS4)C(=O)NC5=NC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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